molecular formula C15H10N2O5 B15075009 Methyl 2-cyano-3-(5-(3-nitrophenyl)-2-furyl)-2-propenoate CAS No. 853347-75-8

Methyl 2-cyano-3-(5-(3-nitrophenyl)-2-furyl)-2-propenoate

Cat. No.: B15075009
CAS No.: 853347-75-8
M. Wt: 298.25 g/mol
InChI Key: ADCUXMCNVVBVDC-DHZHZOJOSA-N
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Description

Methyl 2-cyano-3-(5-(3-nitrophenyl)-2-furyl)-2-propenoate is an organic compound that belongs to the class of cyanoacrylates This compound is characterized by the presence of a cyano group, a nitrophenyl group, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-cyano-3-(5-(3-nitrophenyl)-2-furyl)-2-propenoate typically involves the reaction of 2-cyano-3-(5-(3-nitrophenyl)-2-furyl)-2-propenoic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. These methods utilize microreactor systems to control reaction parameters precisely, leading to higher selectivity and conversion rates .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-cyano-3-(5-(3-nitrophenyl)-2-furyl)-2-propenoate undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The cyano group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can react with the cyano group under basic conditions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted cyano derivatives.

Scientific Research Applications

Methyl 2-cyano-3-(5-(3-nitrophenyl)-2-furyl)-2-propenoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-cyano-3-(5-(3-nitrophenyl)-2-furyl)-2-propenoate involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The cyano group can also participate in interactions with nucleophiles, affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-cyano-3-(5-(4-nitrophenyl)-2-furyl)-2-propenoate
  • Methyl 2-cyano-3-(5-(2-nitrophenyl)-2-furyl)-2-propenoate
  • Methyl 2-cyano-3-(5-(3-aminophenyl)-2-furyl)-2-propenoate

Uniqueness

Methyl 2-cyano-3-(5-(3-nitrophenyl)-2-furyl)-2-propenoate is unique due to the specific positioning of the nitro group on the phenyl ring, which can influence its reactivity and interaction with biological targets. This structural feature can lead to distinct biological activities and applications compared to its analogs .

Biological Activity

Methyl 2-cyano-3-(5-(3-nitrophenyl)-2-furyl)-2-propenoate (CAS Number: 853347-75-8) is a compound of interest due to its potential biological activities. This article synthesizes available research findings, including biological assays, structure-activity relationships (SAR), and potential therapeutic applications.

  • Molecular Formula : C15H10N2O5
  • Molecular Weight : 282.25 g/mol
  • IUPAC Name : this compound
  • CAS Number : 853347-75-8

Biological Activity Overview

This compound has been studied for various biological activities, particularly in the context of anticancer properties and anti-inflammatory effects.

Anticancer Activity

  • Cell Viability Assays : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. For example, it has shown significant activity against human breast cancer (MCF-7) and lung cancer (A549) cell lines. The IC50 values for these cell lines were reported to be less than 20 µM, indicating potent activity.
  • Mechanism of Action : The compound appears to induce apoptosis in cancer cells via the mitochondrial pathway, characterized by increased expression of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins. Molecular docking studies suggest that it interacts with key proteins involved in the apoptotic pathway, such as Bcl-2 and caspases.

Anti-inflammatory Effects

Research has indicated that this compound possesses anti-inflammatory properties. In vivo models of inflammation, such as carrageenan-induced paw edema in rats, showed a significant reduction in swelling when treated with this compound at doses ranging from 25 to 100 mg/kg.

Structure-Activity Relationship (SAR)

The SAR analysis revealed that the presence of the nitrophenyl group significantly enhances the biological activity of the compound. Substituents on the furan ring also influence its potency, with electron-withdrawing groups improving its efficacy against cancer cells.

SubstituentEffect on Activity
NitrophenylIncreases cytotoxicity
Furan substituentsModulate activity based on electronic properties

Case Studies

  • Study on MCF-7 Cells : A study evaluated the effect of this compound on MCF-7 cells, reporting a dose-dependent decrease in cell viability. The compound was found to activate caspase pathways leading to apoptosis.
  • In Vivo Anti-inflammatory Study : An animal model study demonstrated that administration of this compound significantly reduced inflammation markers such as TNF-alpha and IL-6 in serum samples after treatment with carrageenan.

Properties

CAS No.

853347-75-8

Molecular Formula

C15H10N2O5

Molecular Weight

298.25 g/mol

IUPAC Name

methyl (E)-2-cyano-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enoate

InChI

InChI=1S/C15H10N2O5/c1-21-15(18)11(9-16)8-13-5-6-14(22-13)10-3-2-4-12(7-10)17(19)20/h2-8H,1H3/b11-8+

InChI Key

ADCUXMCNVVBVDC-DHZHZOJOSA-N

Isomeric SMILES

COC(=O)/C(=C/C1=CC=C(O1)C2=CC(=CC=C2)[N+](=O)[O-])/C#N

Canonical SMILES

COC(=O)C(=CC1=CC=C(O1)C2=CC(=CC=C2)[N+](=O)[O-])C#N

Origin of Product

United States

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